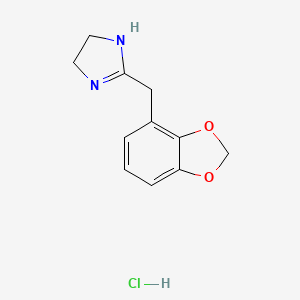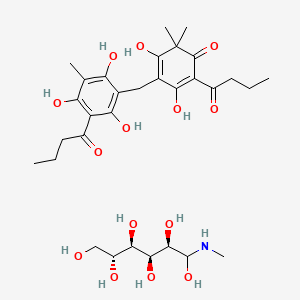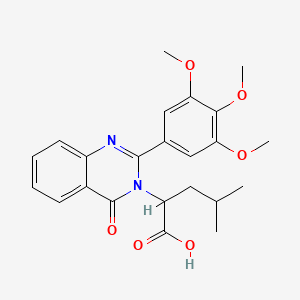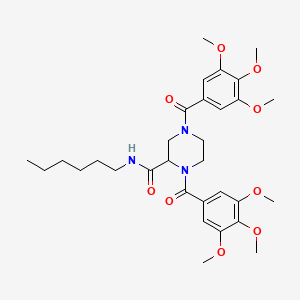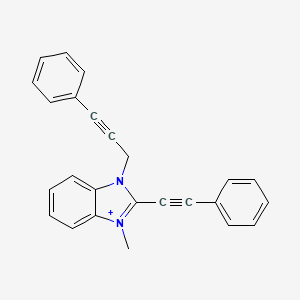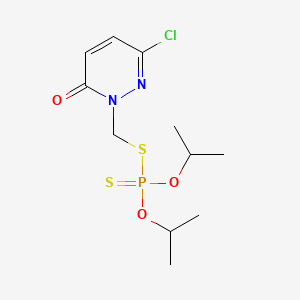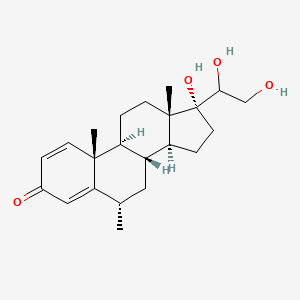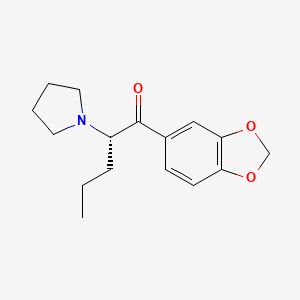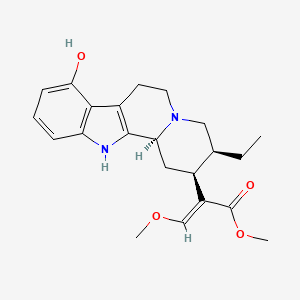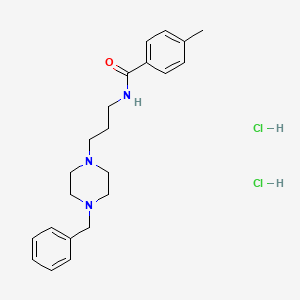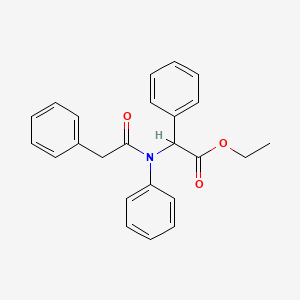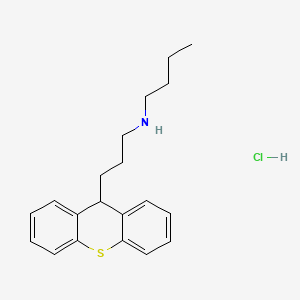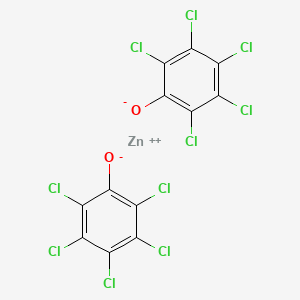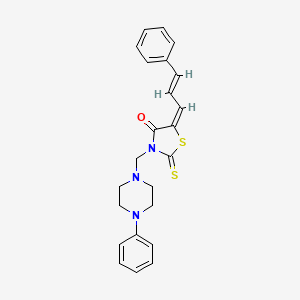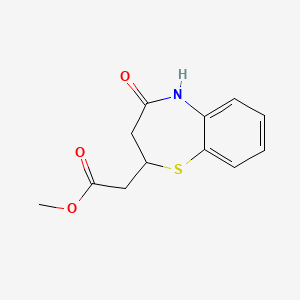
Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate is a chemical compound with the following structure:
Structure:CH3−C(O)−NH−CH2−CH2−CH2−CH2−S−C(O)−OCH3
It belongs to the class of benzothiazepines, which are heterocyclic compounds containing both a benzene ring and a thiazepine ring. This compound exhibits interesting pharmacological properties and has been studied for various applications.
Métodos De Preparación
Synthetic Routes:
The synthesis of Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate involves several steps. One common synthetic route includes the following reactions:
-
Condensation Reaction:
- Starting from appropriate precursors, a condensation reaction forms the benzothiazepine ring system.
- Key reagents: Thioamide, aldehyde, and acid catalyst.
- Reaction conditions: Typically carried out in a suitable solvent (e.g., ethanol or acetonitrile).
-
Acetylation:
- The resulting benzothiazepine intermediate is acetylated at the nitrogen atom.
- Acetic anhydride or acetyl chloride is commonly used as the acetylating agent.
Industrial Production:
Industrial-scale production methods may vary, but they generally follow similar principles. Optimization of reaction conditions, purification, and scalability are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding sulfone or sulfoxide.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the nitrogen atom.
Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
This compound has found applications in:
Medicine: Investigated for potential therapeutic effects due to its structural resemblance to other bioactive molecules.
Chemical Biology: Used as a probe in studies related to enzyme inhibition or receptor binding.
Industry: May serve as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The exact mechanism of action for Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate is unique in its structure, it shares similarities with related benzothiazepines. Some similar compounds include:
Propiedades
Número CAS |
86628-26-4 |
|---|---|
Fórmula molecular |
C12H13NO3S |
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
methyl 2-(4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-2-yl)acetate |
InChI |
InChI=1S/C12H13NO3S/c1-16-12(15)7-8-6-11(14)13-9-4-2-3-5-10(9)17-8/h2-5,8H,6-7H2,1H3,(H,13,14) |
Clave InChI |
CWFCFMFPXZUQKT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1CC(=O)NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


